(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide
Beschreibung
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound establishes the complete chemical name as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide. This nomenclature precisely describes the molecular architecture through systematic naming conventions that identify each functional group and substitution pattern within the structure. The compound contains multiple distinct structural domains, including a cyano-substituted trifluoromethylphenyl ring system, a fluorophenylsulfonyl moiety, and a hydroxylated methylpropanamide backbone.
The structural complexity becomes apparent through analysis of the detailed molecular descriptors. The Simplified Molecular Input Line Entry System representation shows the complete connectivity as CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O. This linear notation reveals the presence of four fluorine atoms distributed across two distinct aromatic ring systems, with one fluorine atom positioned on the sulfonylated phenyl ring and three fluorine atoms comprising a trifluoromethyl substituent on the cyano-bearing aromatic ring. The International Chemical Identifier key JNUHKUUHIXCACT-UHFFFAOYSA-N provides a unique hash-based identifier that enables unambiguous database searches and cross-referencing across chemical information systems.
Eigenschaften
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHKUUHIXCACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166228-30-3 | |
| Record name | 3-Fluoro-4-desfluoro bicalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUORO-4-DESFLUORO BICALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Bicalutamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a non-steroidal androgen receptor inhibitor. Its primary target is the androgen receptor , a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone.
Mode of Action
Bicalutamide acts by binding to the androgen receptor, thereby inhibiting the action of androgens of adrenal and testicular origin. This competitive inhibition blocks the stimulation of normal and malignant prostatic tissue growth, which is driven by the androgens.
Biochemical Pathways
The exact biochemical pathways affected by Bicalutamide are complex and involve a variety of cellular processes. The primary pathway is the androgen signaling pathway . By inhibiting the androgen receptor, Bicalutamide prevents the translocation of the receptor into the nucleus, thus inhibiting the transcription of androgen-responsive genes.
Pharmacokinetics
Bicalutamide is slowly and saturably absorbed, but its absorption is unaffected by food. It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration. Bicalutamide is cleared almost exclusively by metabolism, which is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide.
Result of Action
The result of Bicalutamide’s action is the inhibition of the growth of normal and malignant prostatic tissue. This is achieved by blocking the action of androgens, which stimulate the growth of these tissues.
Action Environment
The action of Bicalutamide can be influenced by various environmental factors. Severe hepatic impairment can slow the elimination of ®-bicalutamide. Furthermore, the drug’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other drugs.
Biochemische Analyse
Biochemical Properties
Bicalutamide USP rc B has a high affinity for androgen receptors, but not for progestogen, estrogen, or glucocorticoid receptors. This specificity allows it to effectively block the action of androgens without significantly affecting other hormonal pathways. The compound’s interaction with androgen receptors inhibits the stimulation of normal and malignant prostatic tissue growth.
Cellular Effects
In the cellular context, Bicalutamide USP rc B acts as an antagonist to the androgen receptor, blocking the action of androgens and thereby inhibiting the growth of prostate cancer cells. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bicalutamide USP rc B involves its competition with androgens for the binding of androgen receptors. By binding to these receptors, Bicalutamide USP rc B blocks the action of androgens, which are responsible for stimulating the growth of normal and malignant prostatic tissue.
Temporal Effects in Laboratory Settings
It is known that Bicalutamide USP rc B has a long plasma elimination half-life, suggesting that its effects could be long-lasting.
Biologische Aktivität
(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as Bicalutamide Related Compound B, is a compound with significant biological activity, particularly in the field of androgen receptor modulation. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 430.37 g/mol
- CAS Number : 1166228-30-3
- IUPAC Name : this compound
This compound acts primarily as an antiandrogen , which means it inhibits the action of androgens (male hormones) by binding to androgen receptors. Its structural features, particularly the trifluoromethyl group and sulfonyl moiety, enhance its binding affinity and selectivity for androgen receptors, making it a potent candidate for therapeutic applications in conditions like prostate cancer and male contraception.
1. Androgen Receptor Modulation
Research indicates that this compound exhibits high binding affinity for androgen receptors. In studies involving male rats, it was shown to significantly suppress luteinizing hormone (LH) levels, indicating effective modulation of the hypothalamic-pituitary-gonadal axis .
2. Effects on Prostate and Muscle Tissue
In castrated male rats, the compound demonstrated an effective dose (ED50) of 0.43 mg/d in the prostate and 0.079 mg/d in levator ani muscle . Notably, while it reduced prostate size, it increased the size of muscle tissue, suggesting a selective anabolic effect on skeletal muscle.
3. Reversible Infertility
The compound has been studied for its potential in hormonal male contraception. In combination with estradiol benzoate (EB), it resulted in a complete absence of sperm in testicular tissue after treatment, with a full recovery of fertility observed after cessation of treatment . This reversible infertility highlights its potential application in contraceptive therapies.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Antiandrogen Activity
This compound is primarily recognized for its role as an impurity related to Bicalutamide, a well-known antiandrogen used in the treatment of prostate cancer. The antiandrogenic properties are attributed to its ability to inhibit androgen receptors, thus preventing the action of male hormones that can stimulate the growth of prostate cancer cells .
1.2 Research on Drug Development
The compound serves as a reference standard in analytical chemistry for the development of new therapeutic agents targeting androgen-dependent conditions. Its structural characteristics allow researchers to investigate modifications that could enhance efficacy or reduce side effects in antiandrogen therapies .
Environmental Risk Assessment
2.1 Ionizable Compounds
Recent studies have highlighted the importance of assessing the environmental impact of ionizable organic compounds like (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide. The compound's stability and degradation pathways in various environmental conditions are crucial for understanding its ecological footprint .
2.2 Regulatory Frameworks
As part of regulatory assessments, this compound is monitored under chemical management laws due to its potential environmental risks. Evaluations focus on its persistence and bioaccumulation potential, which are critical for ensuring safety in pharmaceutical manufacturing and disposal processes .
Synthetic Methodologies
3.1 Synthesis Processes
The synthesis of this compound has been documented in various patents. These documents detail methods for producing both racemic and optically pure forms, emphasizing the significance of chirality in drug efficacy .
3.2 Analytical Techniques
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) are employed to quantify this compound in pharmaceutical formulations and environmental samples. These techniques ensure compliance with quality standards and regulatory requirements .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Reference standard for antiandrogen drug development; inhibition of androgen receptors |
| Environmental Risk Assessment | Assessment of stability and degradation; monitoring under chemical management regulations |
| Synthetic Methodologies | Documented synthesis processes; use of analytical techniques for quantification |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Sulfonyl vs. Sulfanyl Derivatives
A key intermediate in bicalutamide synthesis is N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (CAS 90356-78-8), where the sulfonyl (-SO₂-) group is replaced by a sulfanyl (-S-) group. This thioether precursor is oxidized during synthesis to form the active sulfonyl derivative . The sulfonyl group enhances metabolic stability and binding affinity to androgen receptors compared to the sulfanyl analog, which exhibits weaker antiandrogenic activity .
Table 1: Comparison of Sulfonyl and Sulfanyl Derivatives
| Compound | Functional Group | CAS Number | Key Property |
|---|---|---|---|
| Bicalutamide (BCL) | -SO₂- | 90357-51-0 | High antiandrogenic activity |
| Thioether Intermediate | -S- | 90356-78-8 | Lower activity, precursor to BCL |
Substituent Variations on the Phenyl Ring
Bromo-Substituted Analog
The compound (2RS)-N-[4-Bromo-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide replaces the cyano (-CN) group at the para position of the phenyl ring with bromine (-Br). However, its antiandrogenic activity remains understudied .
4-Cyanophenoxy Derivatives
(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (CAS 1132656-73-5) substitutes the sulfonyl group with a cyanophenoxy (-O-C₆H₄-CN) moiety. This modification significantly impacts solubility and bioavailability, as the ether linkage reduces polarity compared to the sulfonyl group .
Table 2: Substituent Variations and Their Effects
Enantiomeric Forms
The (R)-enantiomer of bicalutamide is metabolized more slowly than the (S)-form, leading to a longer half-life and greater clinical efficacy. Pure (R)-bicalutamide (CAS 1132656-73-5) has been developed to maximize therapeutic benefits while minimizing side effects associated with the (S)-enantiomer .
Table 3: Enantiomeric Comparison
| Enantiomer | Metabolic Half-Life | Clinical Relevance |
|---|---|---|
| (R)-Form | ~7 days | Primary active form |
| (S)-Form | ~2.5 hours | Rapid clearance, inactive |
Impurities and Related Substances
Related Substance A retains the phenylsulfonyl group but lacks the 4-fluoro substitution, while Related Substance O features a hydrolyzed carboxylic acid derivative. These impurities are closely monitored to ensure pharmaceutical quality, as even minor structural deviations can affect safety and efficacy .
Key Research Findings
Sulfonyl Group Critical for Activity : The sulfonyl moiety in bicalutamide enhances binding to androgen receptors by forming hydrogen bonds with key residues, a feature absent in sulfanyl analogs .
Enantiomer-Specific Metabolism : The (R)-enantiomer’s prolonged half-life underpins its dominance in therapeutic formulations .
Substituent Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) on the phenyl ring optimize receptor interaction, while bulkier substituents (e.g., -Br) may sterically hinder binding .
Vorbereitungsmethoden
Formation of the Dioxathiolane Intermediate
The synthesis begins with the preparation of (RS)-2,3-dihydroxy-2-methylpropionic acid derivatives. A key intermediate, 3-bromo-2-hydroxy-2-methylpropionic acid, is generated by reacting bromoacetone with potassium cyanide under acidic conditions, followed by hydrolysis (yield: 65–75%). This intermediate is subsequently converted into a dioxathiolane derivative (Fig. 1A) using thionyl chloride and purified via distillation.
Critical Reaction Conditions :
Amide Coupling and Sulfonylation
The dioxathiolane intermediate reacts with 4-amino-2-trifluoromethylbenzonitrile in dimethylacetamide at −15°C to form N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropionamide. Sulfonylation is then performed using 4-fluorophenylsulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine), yielding the sulfonic ester derivative (Fig. 1B, yield: 50–60%).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Alternative Route via Thiol-Ether Oxidation
Thioether Formation
A thioether intermediate is synthesized by reacting 4-fluorothiophenol with 3-bromo-2-hydroxy-2-methylpropionamide derivatives. Sodium hydride or potassium carbonate serves as the base, with reaction times of 12–24 hours at 25–50°C (yield: 70–80%).
Key Structural Confirmation :
-
¹H NMR : δ 1.5–1.7 ppm (methyl groups), δ 7.8–8.2 ppm (aromatic protons).
-
ESI-MS : m/z 430.37 [M+H]⁺.
Oxidation to Sulfonyl Derivative
The thioether is oxidized to the sulfonyl group using hydrogen peroxide (30% v/v) in a biphasic system (water/dichloromethane) at 0–5°C. This step achieves 85–90% conversion efficiency, with residual thioether removed via recrystallization from ethanol/water.
Optimization Note : Excess oxidant (>2 equiv.) reduces side products but increases purification difficulty.
Racemic Resolution and Chiral Synthesis
Resolution of Enantiomers
The racemic mixture is resolved using chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase). Alternatively, enzymatic resolution with lipases selectively hydrolyzes the (R)-enantiomer, yielding the (S)-isomer with >99% enantiomeric excess (e.e.).
Yield Trade-off : Chiral resolution reduces overall yield to 30–40% due to enantiomer discarding.
Direct Asymmetric Synthesis
Optically pure (S)-(+)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide is synthesized via a stereoselective Michael addition using chiral catalysts (e.g., Cinchona alkaloids). This method achieves 60–70% e.e. but requires additional recrystallization steps for pharmaceutical-grade purity.
Industrial-Scale Production Considerations
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 4-cyano-3-(trifluoromethyl)aniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the 3-fluorophenylsulfonyl group .
- Step 2 : Hydroxy-methylpropanamide formation via nucleophilic substitution or ester hydrolysis, optimized under controlled pH and temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is used to confirm purity .
Basic: How is structural characterization performed for this compound?
Key methods include:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) .
- NMR spectroscopy : , , and NMR confirm substituent positions, with diagnostic peaks for the trifluoromethyl group (~δ -60 ppm in ) and hydroxypropanamide moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 471.1) .
Basic: What analytical techniques are used to assess purity and quantify impurities?
- Reverse-phase HPLC : Employ a C18 column with UV detection at 254 nm. A gradient of acetonitrile/water (0.1% TFA) resolves impurities like des-fluoro or hydroxylated byproducts .
- Chiral chromatography : For enantiomeric purity assessment (e.g., Chiralpak IC column, isocratic elution) due to the RS-configuration .
- Karl Fischer titration : Quantifies residual water (<0.5% w/w) in the final product .
Advanced: How can stereochemical challenges during synthesis be resolved?
- Chiral resolution : Use preparative chiral HPLC or enzymatic resolution (e.g., lipases in organic media) to separate RS-diastereomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the hydroxypropanamide formation step to favor the desired enantiomer .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., Pd-catalyzed racemization) to enhance stereoselectivity .
Advanced: How to address contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify rapid clearance or poor bioavailability .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may antagonize in vivo activity .
- Receptor off-target assays : Screen against related nuclear receptors (e.g., glucocorticoid receptor) to rule out cross-reactivity .
Advanced: What methodologies elucidate interactions with androgen receptors (AR)?
- Competitive binding assays : Use -labeled bicalutamide as a tracer in AR-positive cell lines (e.g., LNCaP). Calculate IC values via nonlinear regression .
- Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) using AR crystal structures (PDB: 1T7R) to predict binding modes and key residues (e.g., Leu701, Thr877) .
- Transcriptional reporter assays : Transfect HEK293 cells with AR-responsive luciferase constructs to measure antagonistic potency .
Advanced: How is metabolic stability evaluated for preclinical development?
- Liver microsome assays : Incubate the compound with human or rodent microsomes (NADPH cofactor) and monitor parent compound depletion over time (t) .
- CYP inhibition screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Reactive metabolite trapping : Add glutathione (GSH) to microsomal incubations and detect GSH adducts via LC-MS to identify potential hepatotoxic intermediates .
Advanced: What strategies improve solubility and formulation stability?
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility. Monitor hygroscopicity via dynamic vapor sorption (DVS) .
- Amorphous solid dispersions : Use spray drying with polymers (e.g., HPMCAS) to stabilize the amorphous phase and improve dissolution rates .
- Co-crystallization : Design co-crystals with succinic acid or nicotinamide to modify crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
